
Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by the presence of two ester groups, a hydroxyl group, and a methoxy group attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate typically involves the esterification of 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylic acid.
Reduction: Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
- Dimethyl 2,6-naphthalenedicarboxylate
- Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
- Dimethyl 4,4’-biphenyldicarboxylate
Comparison: Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, which enhances its reactivity and potential applications. In contrast, similar compounds like Dimethyl 2,6-naphthalenedicarboxylate lack these functional groups, resulting in different chemical properties and applications.
特性
CAS番号 |
138366-10-6 |
|---|---|
分子式 |
C15H14O6 |
分子量 |
290.27 g/mol |
IUPAC名 |
dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14O6/c1-19-9-5-4-8-6-11(14(17)20-2)12(15(18)21-3)13(16)10(8)7-9/h4-7,16H,1-3H3 |
InChIキー |
XKJXFRLRZCAZOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C(C=C2C=C1)C(=O)OC)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
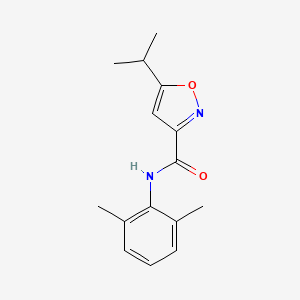
![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
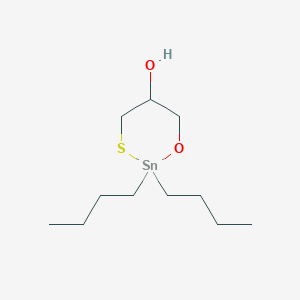
![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)
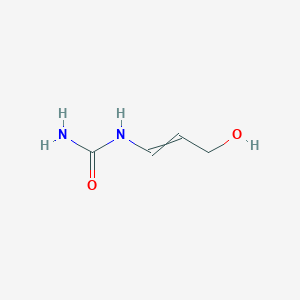
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
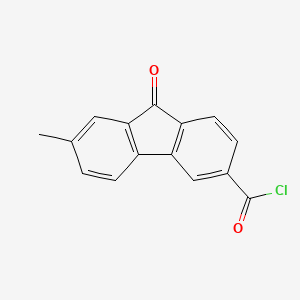
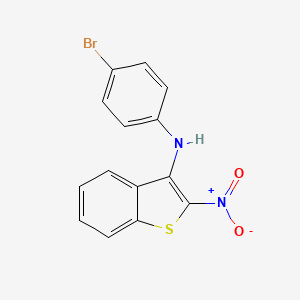
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
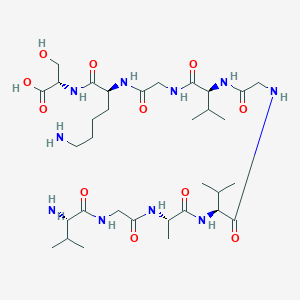
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
